
Lead butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lead butyrate is an organic compound formed by the reaction of lead with butyric acid It is a lead salt of butyric acid and is known for its unique properties and applications in various fields The compound is typically represented by the chemical formula Pb(C₄H₇O₂)₂
Preparation Methods
Synthetic Routes and Reaction Conditions: Lead butyrate can be synthesized through the reaction of lead oxide or lead carbonate with butyric acid. The reaction typically involves heating the reactants to facilitate the formation of this compound. The general reaction can be represented as: [ \text{PbO} + 2\text{C₄H₈O₂} \rightarrow \text{Pb(C₄H₇O₂)₂} + \text{H₂O} ]
Industrial Production Methods: In an industrial setting, this compound is produced by reacting lead acetate with butyric acid under controlled conditions. The process involves maintaining specific temperatures and pH levels to ensure the complete reaction and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Lead butyrate undergoes various chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed in the presence of water to form lead hydroxide and butyric acid.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Substitution: this compound can undergo substitution reactions where the butyrate group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Typically involves water and may be catalyzed by acids or bases.
Oxidation: Requires oxidizing agents such as hydrogen peroxide.
Substitution: Involves reagents like halogens or other nucleophiles.
Major Products Formed:
Hydrolysis: Produces lead hydroxide and butyric acid.
Oxidation: Can produce lead oxides and other oxidized products.
Substitution: Results in the formation of new lead compounds with different functional groups.
Scientific Research Applications
Lead butyrate has several applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems, including its toxicity and interactions with cellular components.
Medicine: Investigated for its potential therapeutic applications, although its toxicity limits its use.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which lead butyrate exerts its effects involves its interaction with cellular components. Lead ions can interfere with various biochemical pathways, including enzyme activity and cellular signaling. The butyrate component can also influence cellular metabolism and gene expression. The combined effects of lead and butyrate contribute to the compound’s overall biological activity.
Comparison with Similar Compounds
Lead butyrate can be compared with other lead salts of carboxylic acids, such as lead acetate and lead propionate. While all these compounds share similar properties due to the presence of lead, this compound is unique in its specific interactions and applications. Similar compounds include:
Lead Acetate: Commonly used in analytical chemistry and as a reagent.
Lead Propionate: Used in similar applications but with different reactivity and properties.
This compound stands out due to its specific chemical structure and the unique properties imparted by the butyrate group.
Properties
CAS No. |
819-73-8 |
|---|---|
Molecular Formula |
C8H14O4Pb |
Molecular Weight |
381 g/mol |
IUPAC Name |
butanoate;lead(2+) |
InChI |
InChI=1S/2C4H8O2.Pb/c2*1-2-3-4(5)6;/h2*2-3H2,1H3,(H,5,6);/q;;+2/p-2 |
InChI Key |
ZFBGUXUJXUFOLU-UHFFFAOYSA-L |
Canonical SMILES |
CCCC(=O)[O-].CCCC(=O)[O-].[Pb+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5H-Pyrazolo[3,4-b]quinolin-5-one,1,6,7,8-tetrahydro-1,3,7,7-tetramethyl-(9CI)](/img/structure/B13793375.png)
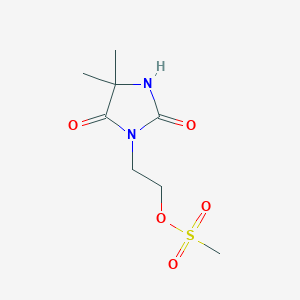
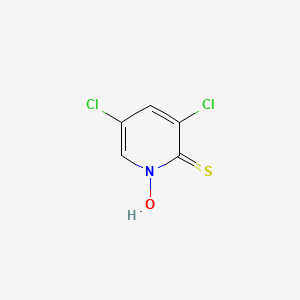
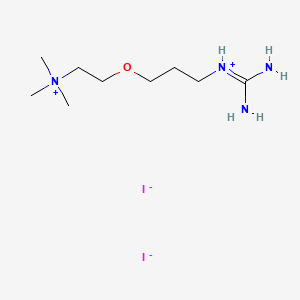
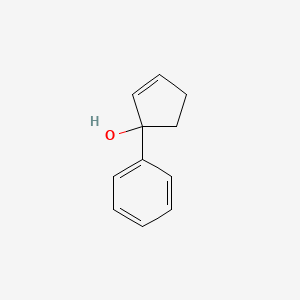



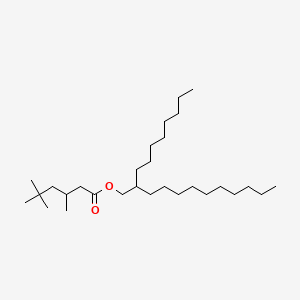
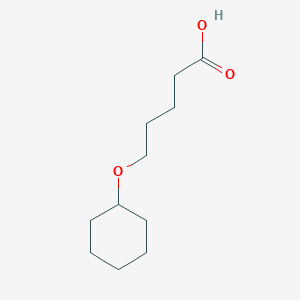
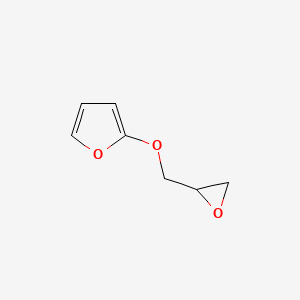
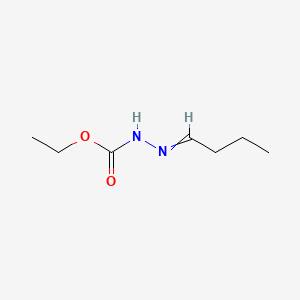

![[3-[2-(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-2-oxoethyl]phenyl]boronic acid](/img/structure/B13793436.png)
